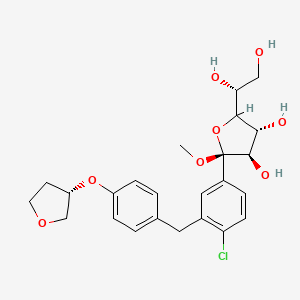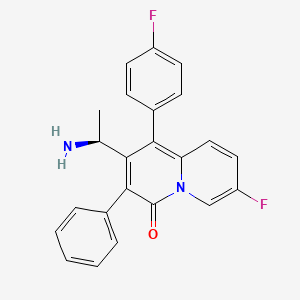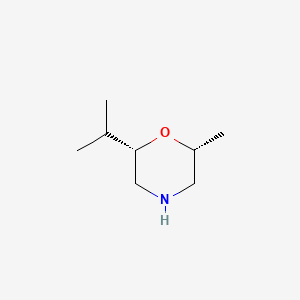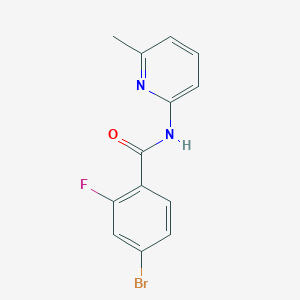
4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H10BrFN2O and a molecular weight of 309.13 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorine atom, and a pyridine ring substituted with a methyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide involves several steps. One common method includes the reaction of 4-bromo-2-fluorobenzoyl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide can be compared with similar compounds such as:
4-Bromo-2-fluoro-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of the pyridine ring.
2-Bromo-5-fluoro-N-methylbenzamide: Another similar compound with a different substitution pattern on the benzamide ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10BrFN2O |
|---|---|
Poids moléculaire |
309.13 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clé InChI |
ONALSKOOPJHQSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




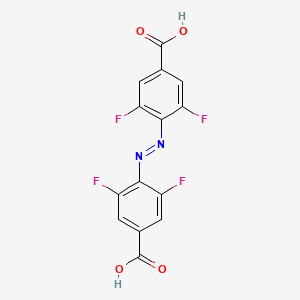

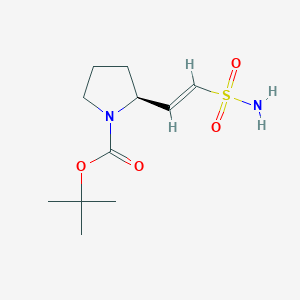
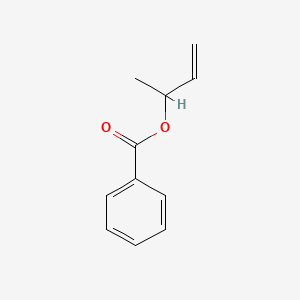
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)

